molecular formula C12H7BrN2S B14203046 4-Bromo-7-phenyl-2,1,3-benzothiadiazole CAS No. 830325-98-9

4-Bromo-7-phenyl-2,1,3-benzothiadiazole

Cat. No.: B14203046
CAS No.: 830325-98-9
M. Wt: 291.17 g/mol
InChI Key: FRVGRMXVSANGMD-UHFFFAOYSA-N
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Description

4-Bromo-7-phenyl-2,1,3-benzothiadiazole is a heterocyclic compound that belongs to the benzothiadiazole family. This compound is characterized by the presence of a bromine atom at the 4th position and a phenyl group at the 7th position of the benzothiadiazole ring. Benzothiadiazoles are known for their electron-accepting properties and are widely used in organic electronics, including organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-phenyl-2,1,3-benzothiadiazole typically involves the bromination of 2,1,3-benzothiadiazole derivatives. One common method is the bromination of 2,1,3-benzothiadiazole using N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and column chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-phenyl-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted benzothiadiazole derivatives.

    Coupling Products: Extended π-conjugated systems and polymers.

    Reduction Products: Dihydrobenzothiadiazole derivatives

Mechanism of Action

The mechanism of action of 4-Bromo-7-phenyl-2,1,3-benzothiadiazole is primarily based on its electron-accepting properties. The compound can interact with electron-donating groups to form donor-acceptor systems, which are crucial for its applications in organic electronics and photovoltaics. The molecular targets and pathways involved include the formation of charge-transfer complexes and the facilitation of electron transport in organic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-7-phenyl-2,1,3-benzothiadiazole is unique due to the presence of both a bromine atom and a phenyl group, which enhances its electron-accepting properties and makes it suitable for various applications in organic electronics and photovoltaics. The combination of these substituents allows for fine-tuning of the compound’s optoelectronic properties, making it a valuable building block for advanced materials .

Properties

CAS No.

830325-98-9

Molecular Formula

C12H7BrN2S

Molecular Weight

291.17 g/mol

IUPAC Name

4-bromo-7-phenyl-2,1,3-benzothiadiazole

InChI

InChI=1S/C12H7BrN2S/c13-10-7-6-9(8-4-2-1-3-5-8)11-12(10)15-16-14-11/h1-7H

InChI Key

FRVGRMXVSANGMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C3=NSN=C23)Br

Origin of Product

United States

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